N-Ethylthiophene-3-carboxamide
Overview
Description
Sodium sulfite is an inorganic compound with the chemical formula Na₂SO₃. It appears as a white, water-soluble solid and is commonly used as an antioxidant and preservative. Sodium sulfite is also utilized in various industrial processes, including the softening of lignin in the pulping and refining of wood and lignocellulosic materials .
Synthetic Routes and Reaction Conditions:
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Laboratory Preparation: Sodium sulfite can be synthesized by reacting sulfur dioxide (SO₂) with sodium hydroxide (NaOH). The reaction is as follows:
SO2+2NaOH→Na2SO3+H2O
This reaction is typically conducted in warm water, where sodium sulfite initially precipitates as a white solid .
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Industrial Production: Industrially, sodium sulfite is produced by treating sulfur dioxide with a solution of sodium carbonate (Na₂CO₃). The overall reaction is:
SO2+Na2CO3→Na2SO3+CO2
Types of Reactions:
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Oxidation: Sodium sulfite can be oxidized to sodium sulfate (Na₂SO₄) in the presence of oxygen:
2Na2SO3+O2→2Na2SO4
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Reduction: Sodium sulfite acts as a reducing agent and can reduce various compounds, such as in the reduction of iodine to iodide:
Na2SO3+I2→Na2SO4+2NaI
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Substitution: Sodium sulfite reacts with aldehydes to form bisulfite adducts, and with ketones to produce sulfonic acids .
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Sodium sulfite itself.
Reaction Conditions: Typically conducted in aqueous solutions at room temperature.
Major Products:
Oxidation: Sodium sulfate.
Reduction: Sodium iodide.
Substitution: Bisulfite adducts and sulfonic acids.
Scientific Research Applications
Sodium sulfite has a wide range of applications in scientific research:
Mechanism of Action
Sodium sulfite exerts its effects primarily through its reducing properties. It donates electrons to oxidizing agents, thereby reducing them. This mechanism is crucial in its role as an antioxidant and preservative. In biological systems, sodium sulfite can scavenge oxygen, preventing oxidative damage to cells and tissues .
Comparison with Similar Compounds
Sodium Bisulfite (NaHSO₃): Similar reducing properties but differs in its acidic nature.
Sodium Metabisulfite (Na₂S₂O₅): Used as a preservative and antioxidant, but has a different molecular structure.
Sodium Sulfate (Na₂SO₄): Formed by the oxidation of sodium sulfite, used in detergents and paper production.
Uniqueness of Sodium Sulfite:
Reducing Agent: Sodium sulfite is a more effective reducing agent compared to sodium sulfate.
Preservative: It is widely used in the food and beverage industry due to its ability to prevent microbial spoilage and browning reactions.
Biological Activity
N-Ethylthiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The thiophene ring in its structure contributes to its aromatic properties, which can enhance interactions with biological targets.
Enzyme Inhibition
Research has shown that thiophene derivatives, including this compound, exhibit significant enzyme inhibition properties:
- 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) : This enzyme plays a crucial role in steroid metabolism. Inhibition of 17β-HSD2 can have therapeutic implications for conditions like osteoporosis by maintaining estrogen levels in bone tissue. Compounds structurally related to this compound have demonstrated this inhibitory activity, suggesting potential applications in hormone-related therapies .
- 15-Lipoxygenase-1 (15-LOX-1) : Another study identified novel thiophene-based inhibitors for 15-LOX-1, which is involved in inflammatory processes. The inhibitors showed anti-inflammatory effects in mouse lung tissue models, indicating that this compound could similarly affect inflammatory pathways .
Anticancer Properties
This compound and its derivatives have been explored for their anticancer potential:
- Antiproliferative Activity : A series of studies have evaluated the antiproliferative effects of thiophene derivatives on various cancer cell lines. For instance, one derivative exhibited an IC50 value of less than 9 μM against HCT116 colon cancer cells, indicating strong antiproliferative activity .
- EGFR Kinase Inhibition : Some thiophene derivatives have shown promising results as inhibitors of the epidermal growth factor receptor (EGFR), which is critical in many cancers. One study reported an IC50 value of 94.44 nM for EGFR inhibition by a related compound .
Case Study 1: Inhibition of Endothelial Cell Proliferation
A study evaluated the effects of thiophene carboxamide derivatives on bovine aortic endothelial cells (BAECs) stimulated by basic fibroblast growth factor (bFGF). The results indicated that specific modifications to the carboxamide group were crucial for inhibiting DNA synthesis driven by bFGF. The findings suggest that structural features significantly influence biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
A focused optimization study on the substitution patterns of thiophene derivatives revealed that certain structural modifications could enhance inhibitory potency against targeted enzymes. For example, varying the tail length on the 3-position while keeping other substituents constant demonstrated a clear relationship between tail length and inhibitory potency .
Data Tables
The following table summarizes key findings related to various thiophene derivatives and their biological activities:
Compound Name | Structure Features | Biological Activity | IC50 Value (μM) |
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This compound | Thiophene ring with ethyl group | Inhibitor of 17β-HSD2 | Not specified |
Trisubstituted Thiophene Derivative | Various substitutions | Antiproliferative against cancer cell lines | <9 |
Thiophene-Based EGFR Inhibitor | Contains selenide | EGFR kinase inhibition | 94.44 |
N-(per-O-acetylated-D-mannopyranosyl)-thiophene-2-carboxamide | Acetylated sugar moiety | Inhibition of endothelial cell proliferation | Not specified |
Properties
IUPAC Name |
N-ethylthiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBYRWXQWJIZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879128 | |
Record name | 3-Thiophenecarboxamide,N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150079-41-7 | |
Record name | 3-Thiophenecarboxamide,N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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